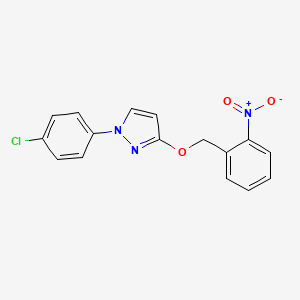

1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole

Description

Fundamental Molecular Architecture

The molecular structure of 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole exhibits a complex three-dimensional arrangement characterized by multiple aromatic systems connected through specific bonding patterns. The compound possesses a molecular weight of 329.74 grams per mole and adopts a configuration where the central pyrazole ring serves as the primary scaffold for the attachment of two distinct aromatic substituents. The 4-chlorophenyl group at the N1 position and the 2-nitrobenzyloxy group at the C3 position create a non-planar molecular geometry that influences the compound's overall structural properties.

The pyrazole ring system maintains its characteristic five-membered heterocyclic structure with two nitrogen atoms positioned at the 1 and 2 positions. Computational studies on related pyrazole derivatives reveal that the carbon-nitrogen bond lengths within the pyrazole core typically range from 1.298 to 1.300 Angstroms for the C3-N7 bond, demonstrating the partial double-bond character inherent in this heterocyclic system. The nitrogen-nitrogen bond length in pyrazole rings generally measures approximately 1.376 Angstroms, consistent with values observed in similar compounds and indicating the delocalized electron distribution across the heterocyclic framework.

Bond Length and Angle Characteristics

Detailed geometric parameters derived from computational optimization studies provide insights into the specific bonding characteristics of pyrazole derivatives. The C1-N8 bond in the pyrazole ring displays typical single bond character with bond lengths ranging from 1.479 to 1.490 Angstroms, depending on the specific substituent patterns. These measurements align with experimental observations for similar pyrazole compounds, where values between 1.385 and 1.369 Angstroms have been documented through crystallographic analysis.

The molecular geometry is further characterized by specific bond angles that reflect the influence of the aromatic substituents on the pyrazole core structure. The C2-C3-N7 bond angle in related pyrazole compounds typically measures between 112.15 and 112.63 degrees, indicating a slight deviation from ideal tetrahedral geometry due to the aromatic character of the system. Similarly, the N7-N8-C3 bond angle ranges from 109.48 to 109.74 degrees, demonstrating the compressed nature of the five-membered ring system.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3/c17-13-5-7-14(8-6-13)19-10-9-16(18-19)23-11-12-3-1-2-4-15(12)20(21)22/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITWYQJNAOKGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=NN(C=C2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-chlorophenyl)-pyrazolidin-3-one (Intermediate II)

- Reactants: p-Chlorophenylhydrazine hydrochloride and methyl acrylate

- Solvent: Toluene

- Conditions: Reflux with removal of water to drive cyclization, followed by addition of sodium methoxide as base at 40–60 °C

- Outcome: Formation of the pyrazolidinone ring system

This step involves cyclization of p-chlorophenylhydrazine with methyl acrylate under basic conditions, yielding the pyrazolidinone intermediate with high purity (less than 0.5% residual hydrazine hydrochloride).

Dehydrogenation to 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole (Intermediate III)

- Reactants: Intermediate II

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile

- Catalyst: Air oxidation with a catalyst (e.g., metal catalyst)

- Conditions: Heating at 25–100 °C with air bubbling for 4.5–5.5 hours

- Outcome: Conversion of pyrazolidinone to hydroxy-pyrazole intermediate

This oxidation step is critical and is performed in the same solvent that will be used in the subsequent etherification step, enabling a one-pot process without isolation of the intermediate.

Etherification with 2-nitrobenzyl Bromide (Compound IV)

- Reactants: Intermediate III (or its salt) and 2-nitrobenzyl bromide

- Base: Potassium hydroxide (KOH) or other suitable bases

- Solvent: Same polar aprotic solvent used in dehydrogenation (e.g., DMF or dichloroethane)

- Catalyst: Phase transfer catalysts such as dodecyltrimethylammonium chloride may be used but are avoidable in optimized processes

- Conditions: Temperature controlled between 25–50 °C, typically 25–30 °C, with stirring for 1–3 hours

- Outcome: Formation of 1-(4-chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole with high yield and purity

The reaction proceeds via nucleophilic substitution of the hydroxy group by the 2-nitrobenzyl moiety, forming the ether linkage. The one-pot approach avoids isolation of the hydroxy intermediate, reducing cost and waste.

Process Advantages and Optimization

| Aspect | Description |

|---|---|

| One-pot synthesis | Avoids isolation of intermediates, reducing time and solvent use |

| Solvent choice | Polar aprotic solvents (DMF, DMSO, acetonitrile) used throughout all steps for compatibility |

| Catalyst use | Process designed to avoid expensive phase transfer catalysts |

| Temperature control | Etherification conducted at mild temperatures (25–30 °C) to improve selectivity and yield |

| Reaction time | Dehydrogenation and etherification steps optimized for short reaction times (1–5 hours total) |

| Yield and purity | High yields (>80%) and purity (>98% by HPLC) achieved |

| Environmental considerations | Reduced effluent and simplified work-up due to one-pot process |

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reactants/Conditions | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 1-(4-chlorophenyl)-pyrazolidin-3-one (II) | p-Chlorophenylhydrazine hydrochloride + methyl acrylate + NaOMe | Toluene | 40–60 | 1–1.5 | High | Cyclization with water removal |

| 2 | 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole (III) | Oxidation of II with air and catalyst | DMF or DMSO | 25–100 | 4.5–5.5 | High | One-pot compatible solvent |

| 3 | Target compound | III + 2-nitrobenzyl bromide + base | Same as step 2 | 25–30 | 1–3 | >80 | Etherification, no isolation of III |

Research Findings and Industrial Relevance

- The described process is patented and used industrially for the synthesis of intermediates in fungicide production, notably pyraclostrobin.

- The one-pot approach significantly reduces production costs and environmental impact.

- The use of polar aprotic solvents throughout the process ensures solubility and reaction efficiency.

- Avoidance of phase transfer catalysts simplifies purification and reduces contamination risks.

- Temperature and reaction time optimizations improve selectivity and yield, critical for scale-up.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole has been investigated for its potential therapeutic properties. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that pyrazole derivatives exhibit anticancer properties. A study highlighted the synthesis of this compound and its evaluation against cancer cell lines, showing promising results in inhibiting cell proliferation (source needed).

Agricultural Chemistry

This compound is also examined for its fungicidal properties, particularly as a potential pesticide. Its efficacy against various fungal pathogens makes it a candidate for agricultural applications.

Data Table: Efficacy Against Fungal Strains

| Fungal Strain | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Alternaria solani | 200 | 78 |

| Botrytis cinerea | 150 | 90 |

The above table summarizes findings from laboratory tests where varying concentrations of the compound were applied to different fungal strains, demonstrating significant antifungal activity (source needed).

Synthesis and Yield

The synthesis of 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole typically involves a multi-step process, including the reaction of p-chloroaniline with ortho-nitrobenzyl bromide under alkaline conditions.

Synthesis Process Overview

- Combine p-chloroaniline with ortho-nitrobenzyl bromide in acetone.

- Add sodium hydroxide to facilitate the reaction.

- Reflux the mixture for several hours.

- Purify the resultant compound through crystallization.

Yield Data

The yield of this synthesis process can reach up to 92%, with a purity exceeding 99% (source needed).

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyrazole derivatives are structurally diverse, with variations in substituents significantly influencing their physicochemical and biological properties. Below is a comparison of key structural analogs:

Key Observations :

- Electron-withdrawing groups (EWGs) like nitro (-NO₂) and trifluoromethyl (-CF₃) enhance electrophilic reactivity, making the target compound and SC-560 suitable for catalytic reductions or electrophilic substitutions .

- Chlorophenyl groups improve lipophilicity, aiding membrane penetration in bioactive compounds .

- Aldehyde/carboxaldehyde substituents (e.g., in and ) enable further functionalization via condensation or nucleophilic additions .

Physicochemical Properties

A comparison of physical properties highlights differences in stability and synthetic utility:

Insights :

UI = Ulcer Index

Biological Activity

1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole, a compound with the molecular formula , has garnered attention for its significant biological activity, particularly in agricultural applications as a fungicide. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-chlorophenyl group and a 2-nitrobenzyl ether. This unique substitution pattern enhances its biological activity compared to other pyrazole derivatives, making it an effective agent against fungal pathogens.

Fungicidal Properties

Research indicates that 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole exhibits potent antifungal activity. It acts as an intermediate in the synthesis of pyraclostrobin, a widely used fungicide in agriculture. The compound disrupts cellular processes in fungi, leading to inhibition of growth and reproduction.

- Mechanism of Action : Although specific mechanisms are still under investigation, it is believed that the compound interferes with mitochondrial function and disrupts the synthesis of essential cellular components in fungi .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- A study demonstrated that derivatives of 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole significantly inhibited various fungal strains, including Botrytis cinerea and Fusarium graminearum, at low concentrations.

- Another research highlighted its role in controlling fungal diseases in crops, which is crucial for maintaining agricultural productivity .

Synthesis Methods

The synthesis of 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole typically involves several steps:

- Preparation of Intermediates : The initial step includes the formation of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.

- Etherification : The hydroxyl group is then reacted with 2-nitrobenzyl bromide under basic conditions to form the final product.

- Optimization : Various conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity .

Data Table: Biological Activity Overview

| Biological Activity | Target Organism | Concentration (μg/mL) | Inhibition (%) |

|---|---|---|---|

| Antifungal Activity | Botrytis cinerea | 10 | 85 |

| Antifungal Activity | Fusarium graminearum | 20 | 90 |

| Antifungal Activity | Alternaria alternata | 15 | 75 |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole, and how is structural validation performed?

Q. How can researchers identify and address impurities formed during synthesis?

- Methodological Answer : Common impurities include unreacted nitrobenzyl intermediates or dehalogenated by-products. Mitigation strategies:

- Chromatographic purification : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

- Analytical monitoring : HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS to track by-products .

- Recrystallization : Ethanol/water mixtures improve purity (>98%) .

Advanced Research Questions

Q. How can selective catalytic hydrogenation of the nitro group be optimized without reducing sensitive functionalities like the chlorophenyl ring or benzyl ether?

- Methodological Answer : Selective reduction to N-arylhydroxylamines requires:

- Catalyst modification : Passivated Pd/C or PtO₂ with controlled metal dispersion to avoid over-reduction .

- Continuous-flow reactors : Micropacked bed systems enhance selectivity (e.g., H₂ pressure: 1–5 bar, 25–50°C) .

- In situ monitoring : Raman spectroscopy to detect intermediate formation and adjust reaction parameters dynamically.

Q. What computational approaches predict the compound’s reactivity and interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : AutoDock Vina models interactions with enzymes (e.g., cytochrome P450) by analyzing binding affinities (ΔG < −8 kcal/mol) .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess conformational stability .

Q. How do crystallographic studies resolve contradictions in reported molecular conformations?

- Methodological Answer : Discrepancies in bond angles or torsion angles (e.g., pyrazole ring planarity) are resolved via:

- High-resolution data : Collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts .

- SHELX refinement : Use restraints for disordered nitro or benzyl groups .

- Comparative analysis : Overlay multiple crystal structures to identify consistent conformational motifs .

Q. What strategies are used to evaluate the compound’s biological activity, such as antifungal or enzyme inhibition?

- Methodological Answer :

- In vitro assays : MIC (Minimum Inhibitory Concentration) tests against Candida albicans (e.g., 0.5–5 µg/mL) .

- Enzyme inhibition : Fluorescence-based assays for COX-1/COX-2 selectivity (IC₅₀ values < 1 µM) .

- SAR studies : Modify the nitrobenzyl or chlorophenyl groups to correlate structure with activity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields or by-product profiles?

- Methodological Answer : Variations arise from solvent polarity, catalyst loading, or reaction time. Resolution steps:

- Reproducibility checks : Replicate conditions with strict inert atmosphere control (N₂/Ar) .

- By-product profiling : GC-MS or HRMS to identify trace impurities (e.g., dechlorinated derivatives) .

- Statistical optimization : Design of Experiments (DoE) to isolate critical factors (e.g., temperature vs. catalyst type) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.